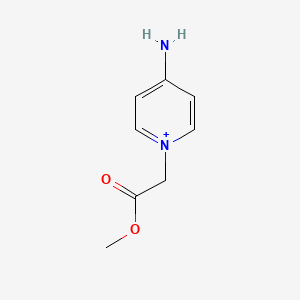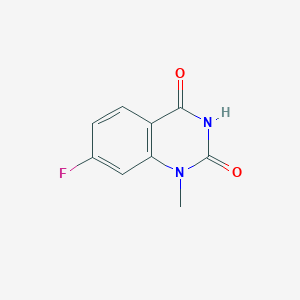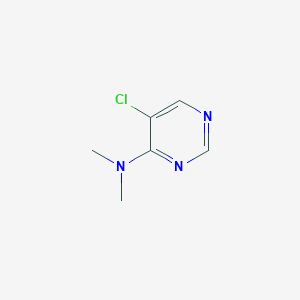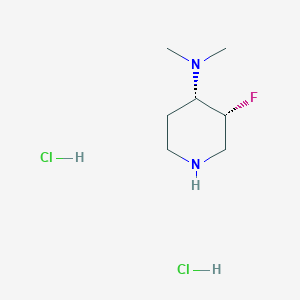
2-Adamantan-malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Adamantan-malonic acid is a unique organic compound characterized by its adamantane core structure The adamantane moiety is a polycyclic cage molecule with high symmetry and remarkable stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Adamantan-malonic acid typically involves the reaction of adamantan-2-one with ethyl diazoacetate, followed by cleavage with alkaline hydrogen peroxide . This method leverages the reactivity of the adamantane core to introduce the malonic acid functionality.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Adamantan-malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the adamantane core or the malonic acid moiety.
Substitution: The malonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Adamantan-malonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the design of drug delivery systems and surface recognition studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: The compound is utilized in the production of high-energy fuels, lubricants, and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Adamantan-malonic acid involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the malonic acid moiety participates in various biochemical reactions. These interactions can influence cellular processes and pathways, making the compound valuable in drug design and development .
Vergleich Mit ähnlichen Verbindungen
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- 2-Adamantan-1-yl-acetic acid
Comparison: 2-Adamantan-malonic acid is unique due to the presence of both the adamantane core and the malonic acid functionality. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs.
Eigenschaften
Molekularformel |
C13H18O4 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-(2-adamantyl)propanedioic acid |
InChI |
InChI=1S/C13H18O4/c14-12(15)11(13(16)17)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
XUQWGDVQKRXMKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)



![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)







